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These application notes provide a comprehensive guide for utilizing oliceridine, a G protein-
biased p-opioid receptor agonist, in the conditioned place preference (CPP) test, a standard
preclinical model for assessing the rewarding or aversive properties of drugs.

Introduction

Oliceridine (TRV130) is a novel analgesic that acts as a biased agonist at the p-opioid receptor
(MOR). It preferentially activates the G protein signaling pathway, which is associated with
analgesia, while having a lesser effect on the [3-arrestin pathway, which is linked to many of the
adverse effects of traditional opioids, such as respiratory depression and constipation.[1][2] The
conditioned place preference (CPP) paradigm is a valuable tool to evaluate the abuse potential
of oliceridine by measuring its rewarding effects.[3]

This document outlines detailed protocols for conducting CPP studies with oliceridine in
rodents, presents quantitative data from relevant studies, and provides a visualization of the
underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of
oliceridine in the conditioned place preference test in mice.
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Table 1: Oliceridine Conditioned Place Preference Data in Mice

Preference
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in Drug-
Oliceridine - Paired Statistical
Dose Conditionin . Chamber - Significanc
Duration L Reference
(mgl/kg, g Schedule . Time in e (vs.
(min) . .
s.c.) Saline- Saline)
Paired
Chamber, in
seconds)
6 sessions (3 Not
15 drug, 3 20 Significantly p > 0.05 [4]
saline) Different
6 sessions (3 Not
5.0 drug, 3 20 Significantly p > 0.05 [4]
saline) Different
Statistically
10.0 Not specified Not specified Significant p <0.05 [5]
Increase

Note: The study by Altarifi et al. (2017) found that at equianalgesic doses to morphine,

oliceridine did not produce a significant CPP, while a higher dose was found to be rewarding in

a separate study.

Table 2: Comparative Conditioned Place Preference Data: Oliceridine vs. Morphine in Mice

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10080221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10080221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5646680/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Preferenc
e Score
(Time in
Drug-
o Paired Statistical
Dose Condition Test o
Compoun ] ] Chamber Significa Referenc
(mgl/kg, ing Duration .
d . - Time in nce (vs. e
s.c.) Schedule (min) . .
Saline- Saline)
Paired
Chamber,
in
seconds)
6 sessions Not
Oliceridine 15 (3 drug, 3 20 Significantl  p > 0.05 [4]
saline) y Different
6 sessions Statistically
Morphine 5.0 (3 drug, 3 20 Significant p <0.05 [4]
saline) Increase

Experimental Protocols

This section provides a detailed methodology for conducting a conditioned place preference

test with oliceridine in mice, based on established protocols.[3][4][6]

Materials

e Subjects: Male C57BL/6 mice (8-10 weeks old)

e Drug: Oliceridine (fumarate salt) dissolved in 0.9% saline. Doses of 1.5 mg/kg, 5 mg/kg, and

10 mg/kg can be tested.

e Control: 0.9% sterile saline

o Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two

outer chambers (e.g., different wall patterns and floor textures). The central chamber should

be neutral. Automated video tracking software is recommended for data collection.
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Experimental Procedure

The CPP procedure consists of three phases: habituation (pre-test), conditioning, and testing.
Phase 1: Habituation and Pre-Test (Day 1)

o Place each mouse in the central chamber of the CPP apparatus and allow free access to all
three chambers for 15-20 minutes.

e Record the time spent in each chamber to establish baseline preference. An unbiased
design is recommended, where the drug is randomly assigned to one of the outer chambers.
Alternatively, in a biased design, the drug is paired with the initially non-preferred chamber.

Phase 2: Conditioning (Days 2-7)

This phase typically consists of six conditioning sessions over six days, with one session per
day.

e Drug Conditioning Days (e.g., Days 2, 4, 6):

o Administer oliceridine (e.g., 1.5, 5.0, or 10.0 mg/kg, s.c.) or morphine (e.g., 5.0 mg/kg,
s.c.) to a group of mice.

o Immediately confine the mice to the drug-paired chamber for 30 minutes.
o Saline Conditioning Days (e.g., Days 3, 5, 7):
o Administer an equivalent volume of saline to the same mice.
o Immediately confine the mice to the saline-paired chamber for 30 minutes.
The order of drug and saline conditioning days should be counterbalanced across animals.
Phase 3: Test Day (Day 8)
» Place each mouse in the central chamber with free access to all chambers for 20 minutes.

e Record the time spent in each of the three chambers. No injections are given on the test day.
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Data Analysis
o Calculate the preference score as the time spent in the drug-paired chamber minus the time

spent in the saline-paired chamber during the test phase.

 Alternatively, the preference can be expressed as the time spent in the drug-paired chamber
as a percentage of the total time spent in the two outer chambers.

» Statistical analysis is typically performed using a t-test or ANOVA to compare the preference
scores between the oliceridine-treated group(s) and the saline control group. A p-value <
0.05 is generally considered statistically significant.

Mandatory Visualization
Signaling Pathways

The following diagrams illustrate the signaling pathways activated by p-opioid receptor
agonists.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Oliceridine (Biased Agonist) Traditional Opioid (e.g., Morphine)

Oliceridine

trongly Activates Activates

U-Opioid Receptor

Reduced Activation
by Oliceridine

Preferential Activation
py Oliceridine

G-Protein Pathway (Analgesia, Rewvard) B-Arrestin Pathway (Adverse Effects)

Gai/o Activation B-Arrestin Recruitment

y

. Adenylyl Cyclase Inhibition |- Receptor Internalization MAPK Activation

v v

1 K+ Channel Opening | Ca2+ Channel Closing

| CAMP Respiratory Depression,

Constipation

Analgesia & Reward

Click to download full resolution via product page

Caption: Oliceridine's biased agonism at the p-opioid receptor.
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Conditioned Place Preference Experimental Workflow
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Caption: Experimental workflow for the Conditioned Place Preference test.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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